molecular formula C8H12N4O B13170484 5-Amino-2-(propan-2-yl)pyrimidine-4-carboxamide

5-Amino-2-(propan-2-yl)pyrimidine-4-carboxamide

Cat. No.: B13170484
M. Wt: 180.21 g/mol
InChI Key: ONFALOQKYMONOR-UHFFFAOYSA-N
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Description

5-Amino-2-(propan-2-yl)pyrimidine-4-carboxamide is a pyrimidine derivative, a class of aromatic heterocyclic organic compounds. Pyrimidines are known for their wide range of pharmacological activities, including anti-inflammatory, antibacterial, antiviral, and antifungal properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-(propan-2-yl)pyrimidine-4-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, is crucial in industrial settings to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-2-(propan-2-yl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Amino-2-(propan-2-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 5-Amino-2-(propan-2-yl)pyrimidine-4-carboxamide stands out due to its specific structural features and the unique combination of pharmacological activities it exhibits. Its isopropyl group and amino substitution at the 5-position contribute to its distinct chemical and biological properties .

Properties

Molecular Formula

C8H12N4O

Molecular Weight

180.21 g/mol

IUPAC Name

5-amino-2-propan-2-ylpyrimidine-4-carboxamide

InChI

InChI=1S/C8H12N4O/c1-4(2)8-11-3-5(9)6(12-8)7(10)13/h3-4H,9H2,1-2H3,(H2,10,13)

InChI Key

ONFALOQKYMONOR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=C(C(=N1)C(=O)N)N

Origin of Product

United States

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